Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring through a carboxylate ester linkage. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of metal-free catalysts and eco-friendly solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted isoxazole derivatives
Scientific Research Applications
Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups enhance its binding affinity to biological targets, such as enzymes and receptors. The isoxazole ring can interact with various proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate:
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate:
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid:
Uniqueness
Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the specific combination of fluorine and methoxy groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H12FNO4 |
---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethyl 5-(5-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12FNO4/c1-3-18-13(16)10-7-12(19-15-10)9-6-8(14)4-5-11(9)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
KHCGLHGUBYHTEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)OC |
Origin of Product |
United States |
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